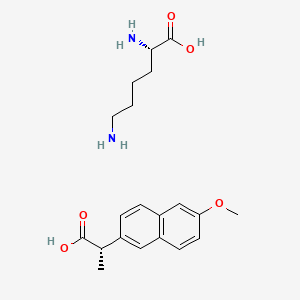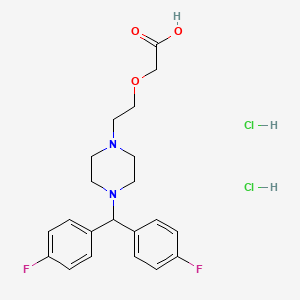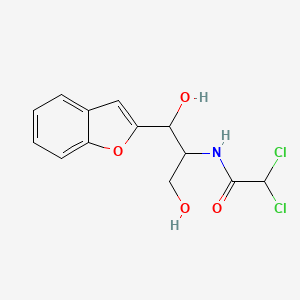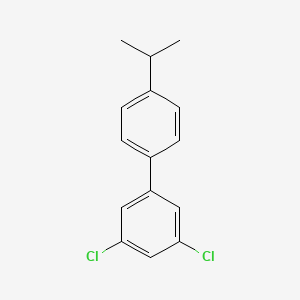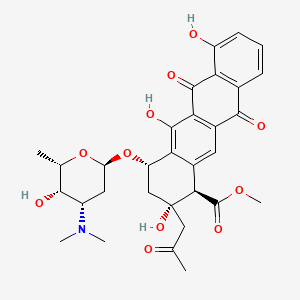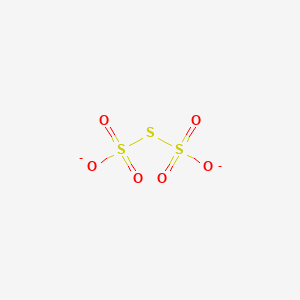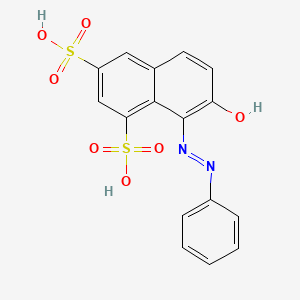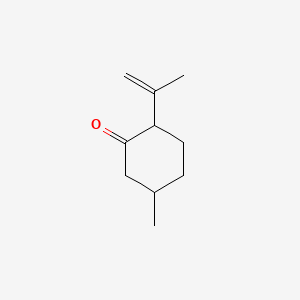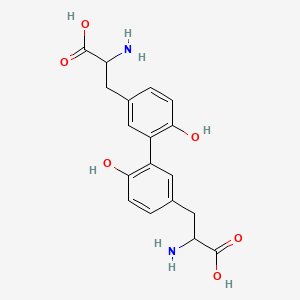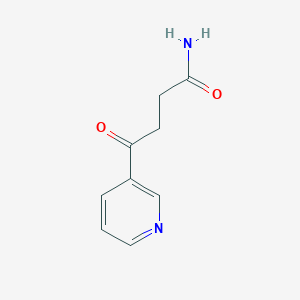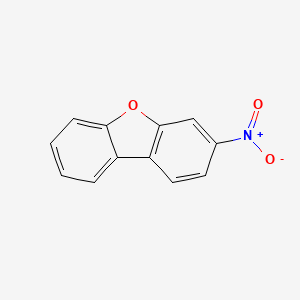
3-Nitrodibenzofurane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-nitrodibenzofuran involves regioselective nitration processes. Nitration of dibenzofuran with nitric acid in trifluoroacetic acid selectively produces 3-nitrodibenzofuran under mild conditions. This contrasts with the Friedel-Crafts type nitration, which favors the formation of 2-nitrodibenzofuran when using alkyl nitrates and aluminium chloride in nitromethane (Takashi Keumi et al., 1982).
Molecular Structure Analysis
The molecular structure of 3-nitrodibenzofuran has been elucidated through crystallographic studies, revealing that the molecules are nearly planar and pack in herringbone patterns. This planarity is attributed to the conjugated system of the dibenzofuran and the nitro group, which results in symmetry-related head-to-tail pairs with parallel π systems (P. A. Chaloner et al., 1995).
Applications De Recherche Scientifique
Groupes protecteurs photo-déclipsables en chimie peptidique
Le 3-Nitrodibenzofurane (NDBF) a été identifié comme un groupe protecteur photo-déclipsable supérieur pour le piégeage des thiols dans les peptides . Cette application est cruciale en synthèse peptidique où le groupe thiol de la cystéine doit être protégé pendant l'assemblage des chaînes peptidiques. Le NDBF offre une efficacité de clivage élevée et une section efficace à deux photons significative, ce qui en fait un outil précieux pour le développement de peptides activables par la lumière et de biomatériaux sensibles à la lumière.
Molécules photo-activables en études biologiques
Des dérivés du NDBF ont été utilisés pour créer des versions photo-activables de molécules d'intérêt biologique . Cela permet aux chercheurs de contrôler l'activation de ces molécules dans les cellules vivantes à l'aide de la lumière, fournissant une méthode puissante pour étudier les processus biologiques dynamiques avec une résolution spatiale et temporelle élevée.
Synthèse de composés hétérocycliques nitro-substitués
Le composé sert d'intermédiaire clé dans la synthèse régiosélective de composés hétérocycliques nitro-substitués . Ces composés sont précieux dans diverses synthèses chimiques, y compris les produits pharmaceutiques et les agrochimiques, en raison de leurs profils de réactivité uniques.
Études d'impact environnemental
Le this compound a été détecté dans des échantillons de PM2,5, indiquant sa présence dans les émissions des véhicules et son impact potentiel sur la qualité de l'air et la santé humaine . La compréhension de sa distribution environnementale et de ses effets est essentielle pour les politiques de contrôle de la pollution et de santé publique.
Applications en science des matériaux
En science des matériaux, le this compound est utilisé dans la synthèse de nouveaux matériaux possédant des propriétés optiques spécifiques . Sa structure moléculaire peut contribuer au développement de matériaux avancés présentant des caractéristiques uniques d'absorption et d'émission de la lumière.
Développement de biomatériaux sensibles à la lumière
La nature sensible à la lumière du NDBF en fait un excellent candidat pour le développement de biomatériaux pouvant être manipulés à l'aide de la lumière . Cela présente des applications potentielles en ingénierie tissulaire et en médecine régénérative, où un contrôle précis des propriétés du matériau est nécessaire.
Chimie analytique
Le this compound peut être utilisé comme composé standard ou de référence en chimie analytique pour calibrer les instruments ou valider les méthodes analytiques en raison de ses propriétés physiques et chimiques bien définies .
Safety and Hazards
3-Nitrodibenzofuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
Mécanisme D'action
Target of Action
It’s known to be used as a protecting group for thiol in peptides .
Mode of Action
3-Nitrodibenzofuran acts as a protecting group for thiol in peptides . It’s used to prevent the isomerization of protected thiols to a dead-end product upon photolysis . The thiol is masked with a 3-Nitrodibenzofuran group, preventing unwanted reactions .
Biochemical Pathways
It’s known that the compound can be involved in various processes accompanied by the destruction of the aromatic sextet, in particular the diels–alder reaction and dipolar cycloaddition .
Pharmacokinetics
Its molecular weight is 2131889 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can act as michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .
Action Environment
Environmental factors such as temperature, ph, and light conditions could potentially influence the compound’s action .
Propriétés
IUPAC Name |
3-nitrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAHDAUVZRVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202446 | |
| Record name | 3-Nitrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5410-97-9 | |
| Record name | 3-Nitrodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 3-nitrodibenzofuran in the environment?
A1: 3-nitrodibenzofuran is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of 3-nitrodibenzofuran. []
Q2: Can 3-nitrodibenzofuran be selectively synthesized?
A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields 3-nitrodibenzofuran with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.
Q3: What is the molecular structure of 3-nitrodibenzofuran?
A5: 3-nitrodibenzofuran consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []
Q4: How is 3-nitrodibenzofuran used in biomolecule patterning?
A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a 3-nitrodibenzofuran derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the 3-nitrodibenzofuran moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []
Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using 3-nitrodibenzofuran?
A7: 3-Nitrodibenzofuran can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of 3-nitrodibenzofuran enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []
Q6: What are the environmental concerns related to 3-nitrodibenzofuran?
A8: As 3-nitrodibenzofuran is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


